2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE
Description
2-(2-Chloro-6-Fluorophenyl)-N-{2-[4-(Thiophene-2-Carbonyl)Piperazin-1-Yl]Ethyl}Acetamide Hydrochloride is a synthetic small molecule characterized by:
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2S.ClH/c20-15-3-1-4-16(21)14(15)13-18(25)22-6-7-23-8-10-24(11-9-23)19(26)17-5-2-12-27-17;/h1-5,12H,6-11,13H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUPOXZZLSTZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the coupling of these intermediates with the chlorofluorophenyl group. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to alcohols.
Substitution: Halogen substituents on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 16
- Cl : 1
- F : 1
- N : 4
- O : 4
- S : 1
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further research in treating inflammatory diseases.
- Antimicrobial Effects : The presence of the thiophene moiety has been linked to enhanced antimicrobial activity against various pathogens, indicating potential applications in developing new antibiotics.
Biological Interactions
Research indicates that this compound may interact with specific biological macromolecules:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways, offering a route for therapeutic intervention.
- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways relevant to various diseases.
Material Science
In addition to biological applications, the compound can be utilized in:
- Organic Semiconductors : Its unique electronic properties make it suitable for developing materials used in organic electronics.
- Corrosion Inhibitors : The chemical stability and reactivity of the compound can be harnessed to protect metals from corrosion.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Anti-inflammatory Studies : In vitro studies demonstrated a reduction in inflammatory markers when cells were treated with this compound.
- Antimicrobial Testing : Laboratory tests showed significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Functional Groups
Key Observations:
- Aromatic Substituents : Compound A’s thiophene-carbonyl group may enhance receptor binding compared to Compound B’s fused thiophene-pyridine system, which could alter electron distribution and steric bulk.
- Salt Forms : All analogues use hydrochloride salts, indicating a shared strategy to optimize solubility .
Pharmacological Implications (Inferred from Structural Trends)
- Piperazine Moieties :
- Substituent Effects: Compound A’s chloro-fluoro substitution could improve metabolic stability compared to Compound C’s sulfonamide, which may confer different pharmacokinetic profiles (e.g., plasma protein binding) . Compound B’s fused thieno-pyridine ring might enhance rigidity, possibly increasing affinity for ion channels or enzymes .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~380 g/mol | ~320 g/mol | ~580 g/mol |
| logP (Estimated) | ~2.5 | ~3.0 | ~1.8 | ~3.5 |
| Water Solubility | Moderate | Low | High | Low |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-N-{2-[4-(thiophene-2-carbonyl) piperazin-1-yl]ethyl}acetamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features, including a chloro-fluorophenyl group and a thiophene moiety, suggest possible interactions with various biological targets. This article aims to summarize the available research on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the piperazine ring suggests potential affinity for neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. Additionally, the thiophene moiety may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures often act as modulators of GPCRs, leading to downstream signaling effects such as increased intracellular calcium levels through inositol trisphosphate pathways . This mechanism is critical for various physiological responses, including neurotransmission and hormonal regulation.
Antitumor Activity
Several studies have explored the antitumor potential of related compounds featuring thiophene and piperazine structures. These compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, thiazole and thiophene derivatives demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Anticonvulsant Properties
Compounds with similar functionalities have been investigated for anticonvulsant activities. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring could enhance seizure protection in animal models . The incorporation of electron-withdrawing groups like chlorine and fluorine has been linked to increased efficacy.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiophene-containing piperazine derivatives for their cytotoxic effects on Jurkat cells (a model for leukemia). The findings revealed that certain derivatives exhibited IC50 values below 10 µM, indicating strong antitumor potential .
- Anticonvulsant Testing : In an electroshock seizure model, a related compound showed significant protective effects at doses as low as 24 mg/kg, suggesting that structural modifications could lead to enhanced anticonvulsant activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
